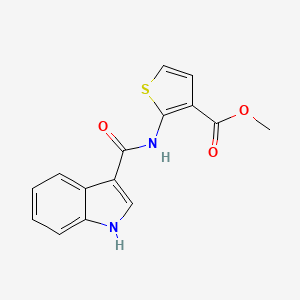

methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQSSCCCKGITSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted techniques to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Amino-3-Thiophenecarboxylate (Parent Compound)

Structural Differences :

- Substituent: The amino group (-NH₂) at the thiophene’s 2-position in the parent compound (C₆H₇NO₂S, MW 157.19 g/mol) is replaced by an indole-3-carboxamido group (-NH-C(O)-C₈H₅N) in the target compound (C₁₅H₁₂N₂O₃S, MW 300.33 g/mol) .

- Functional Groups : The parent lacks the indole moiety and amide bond, reducing molecular complexity and hydrogen-bonding capacity.

Property Implications :

- Reactivity: The amino group in the parent allows straightforward derivatization (e.g., acylation), while the target’s amide group offers stability and directed interactions.

- Bioactivity: The indole-carboxamido group in the target may enhance binding to biological targets (e.g., enzymes) compared to the simpler amino analogue.

| Property | Target Compound | Methyl 2-Amino-3-Thiophenecarboxylate |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₃S | C₆H₇NO₂S |

| Molecular Weight | 300.33 g/mol | 157.19 g/mol |

| Key Functional Groups | Amide, ester, indole, thiophene | Amino, ester, thiophene |

| Potential Applications | Drug discovery, enzyme inhibition | Organic synthesis intermediate |

Thiazole-Indole Hybrids ()

Structural Differences :

- Heterocycle Core: Thiazole (C₃H₃NS) in analogues vs. thiophene (C₄H₄S) in the target.

- Substituents : Thiazole derivatives feature a 4-oxo-thiazolylidene group, whereas the target retains a simpler thiophene-ester system.

Bioactivity Trends :

- Thiazole-indole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) exhibit antimicrobial activity due to thiazole’s electron-deficient core, which may enhance interactions with bacterial enzymes. The target’s thiophene, being less polar, could improve membrane permeability in eukaryotic systems .

Pharmacological and Physicochemical Profiles

- Solubility: The ester group in both compounds improves solubility in organic solvents, but the amide in the target may reduce aqueous solubility relative to the amino analogue.

- Stability : The amide bond in the target compound confers resistance to hydrolysis compared to ester-linked indole derivatives.

Biological Activity

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities including anticancer and antimicrobial properties. Research indicates that it may serve as a promising candidate for drug development aimed at various diseases, particularly those caused by resistant pathogens.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, certain derivatives of indole-based compounds demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The minimum inhibitory concentration (MIC) against these cell lines was notably low, suggesting strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Notably, one derivative exhibited an MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an effective antimicrobial agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The indole moiety is known to modulate enzyme activity and receptor interactions, influencing various signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it may disrupt bacterial cell wall synthesis or function through similar mechanisms.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 0.98 (MRSA) |

| Indole-3-carboxaldehyde | Antimicrobial | 2.00 (S. aureus) |

| Thiophene-2-carboxylic acid | Varies; less studied | N/A |

This table illustrates that while this compound shows promising activity against resistant strains, other compounds also exhibit varying degrees of effectiveness.

Case Studies and Research Findings

- Anticancer Studies : In a study focusing on indole derivatives, several compounds showed significant growth inhibition in A549 cells with IC50 values ranging from 2 to 10 μM. The mechanism was linked to the induction of apoptosis via caspase activation .

- Antimicrobial Efficacy : A recent study reported that this compound derivatives were tested against various pathogens, showing MIC values as low as 0.98 μg/mL for MRSA, which is critical given the rising resistance to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling indole-3-carboxylic acid derivatives with thiophene-based esters. For example:

- Acylation : React methyl 3-aminothiophene-2-carboxylate with indole-3-carbonyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, N₂ atmosphere). Reflux for 12–24 hours and purify via reverse-phase HPLC (30%→100% methanol/water gradient) .

- Alternative method : Use thioglycolic acid in neat conditions at 130°C under inert atmosphere to functionalize the thiophene ring, followed by amidation with indole derivatives .

Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acylating agents), monitor reaction progress via TLC, and optimize HPLC gradients for higher yield (e.g., 67% reported in similar syntheses) .

Q. How are key functional groups in this compound characterized using spectroscopic techniques?

Answer:

- IR Spectroscopy : Identify C=O (1680–1720 cm⁻¹), NH (3200–3400 cm⁻¹), and C-O (1250–1300 cm⁻¹) stretches to confirm ester and amide bonds .

- NMR : Use ¹H NMR to verify indole NH (δ 10–12 ppm), thiophene protons (δ 6.5–7.5 ppm), and ester methyl groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., C₁₆H₁₃N₂O₃S: MW 313.35) via HRMS or ESI-MS .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the acylation of thiophene-3-carboxylate derivatives with indole moieties?

Answer:

- Protecting Groups : Temporarily protect the indole NH with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity at the thiophene amino group, ensuring selective amidation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thiophene rings .

Q. How do structural modifications (e.g., substituents on the indole or thiophene rings) influence bioactivity?

Answer:

- Indole Modifications : Adding electron-withdrawing groups (e.g., Cl, NO₂) at the indole 5-position enhances antibacterial activity by increasing electrophilicity and membrane penetration .

- Thiophene Modifications : Methyl or tert-butyl groups at the thiophene 4-position improve metabolic stability, as seen in derivatives with >90% plasma stability in vitro .

- Data Contradictions : Some studies report reduced activity with bulky substituents (e.g., cyclohexenyl), suggesting steric hindrance may block target binding .

Q. What mechanistic insights explain the compound’s antibacterial activity against Gram-positive bacteria?

Answer:

- Membrane Disruption : The amphiphilic structure (hydrophobic indole + polar carboxylate) disrupts bacterial membranes, as shown in fluorescence assays using propidium iodide uptake .

- Enzyme Inhibition : Molecular docking suggests inhibition of DNA gyrase (Ki ≈ 2.3 µM), validated via ATPase activity assays .

- Synergy Studies : Combining with β-lactams reduces MIC values 4-fold against MRSA, likely due to enhanced cell wall permeability .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC. Esters hydrolyze rapidly at pH >7 (t₁/₂ < 2h), requiring prodrug strategies .

- Light/Temperature : Store at –20°C in amber vials; DSC/TGA shows decomposition >180°C, confirming thermal stability for short-term experiments .

Q. What computational methods predict the compound’s reactivity and metabolite profile?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., thiophene C2 for CYP450-mediated oxidation) .

- ADMET Prediction : Use SwissADME to estimate logP (~2.8), suggesting moderate blood-brain barrier penetration. Major metabolites include sulfoxide derivatives (predicted via GLORYx) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.